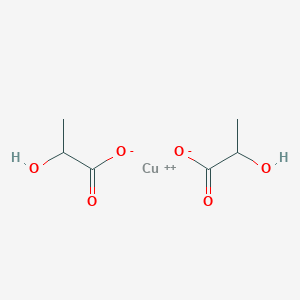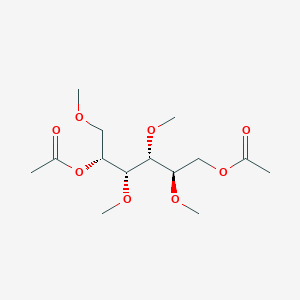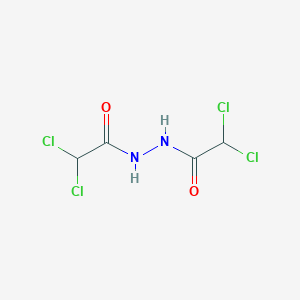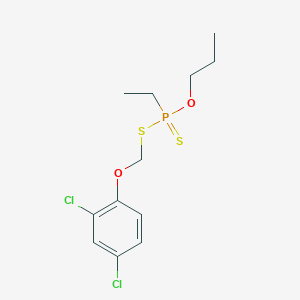
Octadecano-d38
Descripción general
Descripción
Octadecane-d38, also known as N-OCTADECANE-D38, is a variant of octadecane where all the hydrogen atoms are replaced by deuterium . It has a molecular weight of 292.7 g/mol .
Molecular Structure Analysis
The molecular formula of Octadecane-d38 is C18H38 . The rate constant for the vapor-phase reaction of octadecane with photochemically-produced hydroxyl radicals has been estimated as 2.2X10-11 cu cm/molecule-sec at 25 °C .
Chemical Reactions Analysis
A study on the cracking of n-octadecane revealed that the initial stages of both thermal and catalytic cracking of n-octadecane were investigated using the ReaxFF force field . The initial cracking mechanism of n-octadecane was simulated at four different temperatures 1,800, 1,900, 2,000, and 2,200 K on a large interface system (2,849 atoms) consisting of 49 nickel atoms surrounded by 50 hydrocarbon molecules .
Physical And Chemical Properties Analysis
Octadecane-d38 has a molecular weight of 292.7 g/mol . It has a XLogP3 value of 9.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 15 . Its exact mass and monoisotopic mass are 292.535867558 g/mol .
Aplicaciones Científicas De Investigación
Estudios de Cambio de Fase
El octadecano-d38 se utiliza ampliamente en estudios de cambio de fase . Los investigadores derivan funciones dependientes de la temperatura para las propiedades de los materiales más importantes que se necesitan para estudios de cambio de fase con octadecano . Se revisan más de 80 referencias en las que se mide al menos una propiedad termofísica del octadecano . Las funciones son válidas ±40 K alrededor de la temperatura de fusión y están rodeadas de su intervalo de confianza .
Almacenamiento de Energía Térmica
El this compound se utiliza en sistemas de almacenamiento de energía térmica . Estos sistemas utilizan la transición de fase sólido-líquido de un material de cambio de fase (PCM) para almacenar energía térmica a una temperatura casi constante . El octadecano es uno de los PCM más estudiados y se utiliza a menudo para experimentos de validación .
Gestión Térmica
El this compound se utiliza en el campo de la gestión térmica . Los materiales de cambio de fase (PCM) como el this compound pueden absorber o liberar una gran cantidad de calor sin un cambio significativo de temperatura . Esto los hace ideales para aplicaciones de gestión térmica
Direcciones Futuras
Mecanismo De Acción
Target of Action
Octadecane-d38 is the deuterium-labeled form of Octadecane . Octadecane is an alkane that is primarily used to store thermal energy at ambient temperature as a phase change material .
Mode of Action
Instead, it is used in the field of thermal energy storage due to its phase change properties . The deuterium labeling allows for tracking and quantitation during research and development processes .
Biochemical Pathways
Its parent compound, octadecane, is involved in the biosynthesis of octadecanoid-derived signaling molecules . These molecules play a crucial role in plant defense reactions against microbial pathogens, herbivores, damage by UV-B or UV-C light, senescence, and mechanotransduction .
Pharmacokinetics
The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . This is due to the fact that deuterium is chemically similar to hydrogen but has a greater mass, which can slow down metabolic processes and potentially increase the half-life of the drug .
Result of Action
The primary result of Octadecane-d38’s action is its ability to store thermal energy at ambient temperature . This makes it a valuable tool in energy storage and management. The deuterium labeling allows for tracking and quantitation during research and development processes .
Análisis Bioquímico
Biochemical Properties
Octadecane-d38 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound interacts with various enzymes, proteins, and other biomolecules, serving as a tracer in metabolic studies. The deuterium atoms in Octadecane-d38 replace hydrogen atoms, which can alter the compound’s metabolic and pharmacokinetic profiles. This interaction helps researchers track the compound’s behavior in biological systems, providing insights into enzyme activity and metabolic pathways .
Cellular Effects
Octadecane-d38 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling allows for precise tracking within cells, helping to elucidate its effects on cellular function. Studies have shown that Octadecane-d38 can impact cell signaling pathways by altering the activity of specific enzymes and proteins involved in these pathways. Additionally, the compound’s influence on gene expression and cellular metabolism provides valuable information on its role in cellular processes .
Molecular Mechanism
The molecular mechanism of Octadecane-d38 involves its interaction with biomolecules at the molecular level. The deuterium atoms in the compound can affect binding interactions with enzymes and proteins, leading to changes in enzyme activity and gene expression. Octadecane-d38 can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions help researchers understand the compound’s effects on cellular function and metabolic pathways .
Dosage Effects in Animal Models
The effects of Octadecane-d38 vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where its impact on cellular function changes significantly at specific dosage levels. At high doses, Octadecane-d38 may cause toxic or adverse effects, highlighting the importance of dosage optimization in research studies. Understanding the dosage effects of Octadecane-d38 is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
Octadecane-d38 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s stable isotope labeling allows researchers to track its movement through metabolic pathways, providing insights into metabolic flux and metabolite levels. Octadecane-d38’s interactions with specific enzymes and cofactors help elucidate its role in metabolic processes and its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of Octadecane-d38 within cells and tissues are critical factors in understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within biological systems. These interactions influence Octadecane-d38’s accumulation and distribution, affecting its overall activity and function in cells and tissues .
Subcellular Localization
Octadecane-d38’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding Octadecane-d38’s subcellular localization helps researchers determine its precise role in cellular processes and its impact on cellular function .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJRJXONCZWCBN-UCLFVKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167713 | |
| Record name | Octadecane-d38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16416-31-2 | |
| Record name | Octadecane-d38 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane-d38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of producing fully deuterated hydrocarbons like octadecane-d38?
A1: Fully deuterated hydrocarbons like octadecane-d38 are valuable as internal standards in various analytical techniques, particularly mass spectrometry. Due to their identical chemical behavior but different mass compared to their non-deuterated counterparts, they allow for accurate quantification and identification of target compounds in complex mixtures [].
Q2: What is unique about the method described in the paper for synthesizing octadecane-d38?
A2: The paper describes a novel method for producing perdeuterated hydrocarbons, including octadecane-d38, using a liquid-phase exchange reaction []. This method offers several advantages:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

